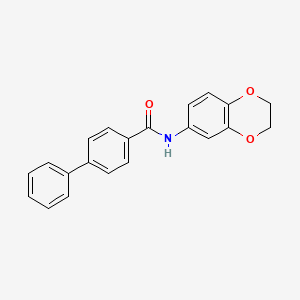

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents. The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide” is crucial for understanding its chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds .Physical And Chemical Properties Analysis

The physical properties of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-biphenylcarboxamide”, such as solubility, melting point, and crystallinity, are crucial for its practical application. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of similar compounds, affecting their solubility and stability.科学研究应用

Antibacterial Biofilm Inhibition

This compound has been studied for its potential in inhibiting bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics and the immune system. Research indicates that derivatives of this compound can significantly inhibit biofilm formation by pathogenic bacteria such as Escherichia coli and Bacillus subtilis . This application is crucial in the medical field, where biofilm-associated infections are difficult to treat.

Hemolytic Activity

The hemolytic activity of this compound relates to its ability to interact with red blood cells. Studies suggest that certain derivatives exhibit mild cytotoxicity, which could be leveraged to develop safe antibacterial agents . The balance between efficacy and safety is a key focus in the development of new pharmaceuticals.

Enzyme Inhibition

Compounds with the benzodioxin moiety have been evaluated for their enzyme inhibition properties. They have shown moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating diseases like Alzheimer’s and inflammatory conditions.

Pharmacophore in Therapeutic Areas

The benzodioxane structure is an important pharmacophore across various therapeutic areas. It has been identified in compounds with anti-inflammatory, anti-arthritic, and antioxidant properties . The versatility of this pharmacophore makes it a valuable target for drug discovery and development.

Anti-Hepatotoxic Agents

Compounds containing the 1,4-benzodioxane ring system, like silymarin, have demonstrated significant anti-hepatotoxic activity . This suggests that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide could be explored for their potential as liver-protecting agents.

Blood Pressure Regulation

Derivatives of benzodioxane have been associated with prolonged lowering of blood pressure . This application is particularly relevant for the management of hypertension, a common and serious cardiovascular condition.

作用机制

安全和危害

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKNVRRXZKOGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)biphenyl-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651185.png)

![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)

![3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5651193.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5651202.png)

![1-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinoxalin-2(1H)-one](/img/structure/B5651218.png)

![N,4-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-2-amine](/img/structure/B5651226.png)

![4-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]-1,2-benzenediol](/img/structure/B5651233.png)

![1'-[4-(2-furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5651238.png)

![2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5651241.png)

![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5651248.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)